molecular formula C12H10N2O3 B12344226 6,7-dimethoxy-1-oxo-7H-isoquinoline-4-carbonitrile

6,7-dimethoxy-1-oxo-7H-isoquinoline-4-carbonitrile

Cat. No.: B12344226
M. Wt: 230.22 g/mol
InChI Key: OWMHJPKQTFAUNB-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-oxo-7H-isoquinoline-4-carbonitrile is a chemical compound with the molecular formula C12H10N2O3 It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-oxo-7H-isoquinoline-4-carbonitrile can be achieved through several methods. One common method involves the reaction of 6,7-dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile with phosphorus (V) oxybromide in dichloromethane at 150°C for 0.5 hours under microwave irradiation . Another method involves heating the same starting material with phosphorus (V) oxybromide in methoxybenzene at 80°C for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-oxo-7H-isoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

    Substitution: Substitution reactions can occur at the methoxy or carbonitrile groups.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus (V) oxybromide, sodium hydrogencarbonate, and various organic solvents such as dichloromethane and methoxybenzene .

Major Products Formed

The major products formed from these reactions include bromo-derivatives and other substituted isoquinolines .

Scientific Research Applications

6,7-Dimethoxy-1-oxo-7H-isoquinoline-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-oxo-7H-isoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile
  • 6,7-Dimethoxy-3,4-dihydroisoquinoline

Uniqueness

6,7-Dimethoxy-1-oxo-7H-isoquinoline-4-carbonitrile is unique due to its specific substitution pattern and the presence of both methoxy and carbonitrile groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

6,7-dimethoxy-1-oxo-7H-isoquinoline-4-carbonitrile

InChI

InChI=1S/C12H10N2O3/c1-16-10-3-8-7(5-13)6-14-12(15)9(8)4-11(10)17-2/h3-4,6,11H,1-2H3

InChI Key

OWMHJPKQTFAUNB-UHFFFAOYSA-N

Canonical SMILES

COC1C=C2C(=C(C=NC2=O)C#N)C=C1OC

Origin of Product

United States

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